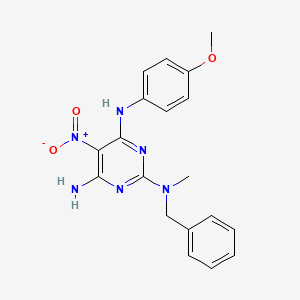![molecular formula C19H19N3O4 B12486137 2-(3-hydroxy-7,7-dimethyl-5-oxo-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)benzoic acid](/img/structure/B12486137.png)
2-(3-hydroxy-7,7-dimethyl-5-oxo-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{7,7-dimethyl-3,5-dioxo-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl}benzoic acid is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline ring, with a benzoic acid moiety attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7,7-dimethyl-3,5-dioxo-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl}benzoic acid can be achieved through several synthetic routes. One common method involves the Friedländer condensation, which is a reaction between o-aminocarbonyl compounds and carbonyl systems containing an active α-methylene group . This method allows for the formation of the quinoline ring system, which can then be further functionalized to introduce the pyrazole ring and the benzoic acid moiety.
Another approach involves the multicomponent synthesis, where multiple reactants are combined in a single reaction vessel to form the desired product . This method is advantageous as it can lead to high yields and reduced reaction times.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the aforementioned synthetic routes to achieve scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be incorporated to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-{7,7-dimethyl-3,5-dioxo-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogens, acids, or bases depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide variety of derivatives with different substituents on the aromatic rings.
Aplicaciones Científicas De Investigación
2-{7,7-dimethyl-3,5-dioxo-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl}benzoic acid has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity can be explored for the development of new drugs or therapeutic agents. Its ability to interact with biological targets makes it a candidate for further investigation in medicinal chemistry.
Medicine: The compound may have potential as an anti-inflammatory, antimicrobial, or anticancer agent. Research into its mechanism of action and biological effects can provide insights into its therapeutic potential.
Industry: The compound can be used in the development of new materials, such as polymers or dyes. Its unique properties can be exploited to create materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of 2-{7,7-dimethyl-3,5-dioxo-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl}benzoic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to a therapeutic effect. The exact molecular pathways involved can be elucidated through further research and experimentation.
Comparación Con Compuestos Similares
2-{7,7-dimethyl-3,5-dioxo-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl}benzoic acid can be compared with other similar compounds, such as:
1-phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline: This compound shares the pyrazoloquinoline core but lacks the benzoic acid moiety.
1-phenyl-3,4-methyl-1H-pyrazolo[3,4-b]quinoline: Another similar compound with a different substitution pattern on the pyrazoloquinoline core.
Pyrazolo[3,4-d]thiazoles: These compounds have a similar fused ring system but include a thiazole ring instead of a quinoline ring.
The uniqueness of 2-{7,7-dimethyl-3,5-dioxo-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl}benzoic acid lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C19H19N3O4 |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
2-(7,7-dimethyl-3,5-dioxo-1,2,4,6,8,9-hexahydropyrazolo[3,4-b]quinolin-4-yl)benzoic acid |
InChI |
InChI=1S/C19H19N3O4/c1-19(2)7-11-14(12(23)8-19)13(15-16(20-11)21-22-17(15)24)9-5-3-4-6-10(9)18(25)26/h3-6,13H,7-8H2,1-2H3,(H,25,26)(H3,20,21,22,24) |
Clave InChI |
QHCWZGOLDHXZNI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C(C3=C(N2)NNC3=O)C4=CC=CC=C4C(=O)O)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(5-Bromo-2-ethoxybenzyl)amino]-2-(morpholin-4-yl)benzoic acid](/img/structure/B12486055.png)


![2-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide](/img/structure/B12486080.png)


![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B12486102.png)
![Ethyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12486104.png)
![4-chloro-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12486107.png)

![N-(2,4-difluorophenyl)-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide](/img/structure/B12486116.png)
![N-[16-ethyl-3-hydroxyfurosta-5,20(22)-dien-26-yl]acetamide](/img/structure/B12486117.png)
![4-Amino-2-(3-hydroxyphenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B12486119.png)
![Benzoimidazol-2-one, 5-[(1-hydroxymethylpropylamino)methyl]-1,3-dimethyl-1,3-dihydro-](/img/structure/B12486121.png)
